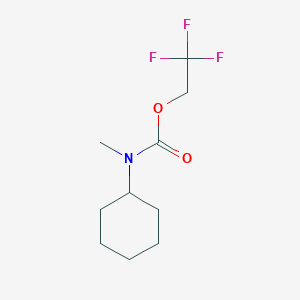

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

Description

2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl ester group and a cyclohexyl-methyl substituted urea moiety. Carbamates are widely studied for their biological and chemical properties, particularly in agrochemical and pharmaceutical applications due to their stability and ability to interact with biological targets . The trifluoroethyl group enhances lipophilicity and metabolic resistance, while the N-cyclohexyl-N-methyl substitution introduces steric effects that may influence binding affinity and solubility .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO2/c1-14(8-5-3-2-4-6-8)9(15)16-7-10(11,12)13/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOWEDREXXZHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Carbamate Formation via Amines, Carbon Monoxide, and Alcohols

A widely reported industrial and laboratory method for preparing carbamates, including trifluoroethyl carbamates, involves reacting an organic primary or secondary amine with carbon monoxide and an alcohol (such as 2,2,2-trifluoroethanol) in the presence of a suitable catalyst and a sulfur source. This method avoids the use of hazardous isocyanates and offers high selectivity and yield.

-

- Amine: N-cyclohexyl-N-methylamine (for the target carbamate)

- Alcohol: 2,2,2-trifluoroethanol (providing the trifluoroethyl group)

- Carbon monoxide (CO) as the carbonyl source

- Sulfur source (e.g., carbonyl sulfide COS, elemental sulfur)

- Catalyst: Non-halide metal complexes from Groups IVB, VB, VIB, VIIB, VIII, IB, and IIIA of the Periodic Table

- Absence of reactive oxygen to minimize side reactions

-

- Temperature: Typically around 150–180 °C

- Pressure: CO pressure ranging from 500 to 1000 psi

- Reaction time: 3 to 18 hours depending on catalyst and conditions

- Catalyst loading: Low concentrations sufficient to achieve high selectivity

-

- Yields of carbamate products can reach up to 90–95% selectivity based on amine reacted

- Minimal formation of urea, formamides, and other by-products

- The process avoids molecular oxygen or peroxidic reactants, reducing safety hazards

- By-products such as ureas can be recycled to suppress their formation

This process is adaptable for monourethanes such as 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate by using the corresponding monoamine and trifluoroethanol.

Catalytic Systems and Their Effects

The choice of catalyst profoundly influences yield and selectivity:

| Catalyst Type | Reaction Temperature (°C) | CO Pressure (psi) | Yield (%) | Selectivity (%) | Notes |

|---|---|---|---|---|---|

| BaMoO4 (Barium Molybdate) | 180 | 500 | ~37 | ~100 | High selectivity with sulfur source |

| BaO.CoMoO4 (Barium Cobalt Molybdate) | 180 | 1000 | 10 | Not specified | Lower yield without optimal conditions |

| No catalyst | 160 | Not specified | 18 | 52 | Lower yield and selectivity |

- Catalysts such as BaMoO4 improve yield and selectivity significantly compared to no catalyst.

- Sulfur sources like COS or elemental sulfur are essential for catalyst activity.

- The presence of pyridine as an additive can increase yields (e.g., methyl N-phenyl carbamate yield improved to 43% with pyridine at 180 °C).

Mechanistic Insights and Molecular Considerations

- The carbamate formation proceeds via nucleophilic attack of the amine on a carbonyl intermediate generated from CO and the alcohol.

- The presence of sulfur sources facilitates the formation of reactive intermediates (e.g., COS) that promote carbamate formation.

- Computational studies on related trifluoroethyl carbamates indicate that nitrogen hybridization and rotational barriers about the carbamate bond influence stability and reactivity, which can affect synthesis efficiency.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Range | Impact on Synthesis |

|---|---|---|

| Amine | N-cyclohexyl-N-methylamine | Starting material |

| Alcohol | 2,2,2-trifluoroethanol | Provides trifluoroethyl group |

| Carbon monoxide pressure | 500–1000 psi | Drives carbonylation reaction |

| Temperature | 150–180 °C | Reaction rate and selectivity |

| Catalyst | BaMoO4, BaO.CoMoO4, other metal complexes | Enhances yield and selectivity |

| Sulfur source | COS, elemental sulfur | Required for catalyst activity |

| Reaction time | 3–18 hours | Influences conversion and yield |

| Yield | 5–90% (depending on optimization) | Efficiency of carbamate formation |

| Selectivity | Up to 95% | Purity of desired carbamate product |

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

- Prodrug Development : The compound has been studied as a prodrug due to its ability to release active metabolites upon hydrolysis. This property is beneficial for enhancing the bioavailability of certain drugs.

- Antiviral Activity : Research indicates that compounds with trifluoroethyl groups exhibit enhanced antiviral properties.

- Antitumor Agents : The compound's structure allows it to interact with biological targets involved in cancer proliferation.

Environmental Applications

- CO₂ Capture : The compound has been investigated for its potential use in CO₂ capture technologies due to its chemical stability and reactivity.

Data Tables

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate exerts its effects depends on its specific application

Molecular Targets and Pathways Involved: The compound may interact with various molecular targets, including enzymes, receptors, and other biomolecules. The specific pathways involved will depend on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Notes:

- Fluorine Impact: The trifluoroethyl group in the target compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs like 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate .

- Steric Effects : The N-cyclohexyl-N-methyl substitution introduces significant steric hindrance, which may reduce reactivity compared to smaller substituents (e.g., phenyl or fluorocyclohexyl groups) .

Physicochemical and Crystallographic Properties

- Crystal Structure : While crystallographic data for the target compound are unavailable, related carbamates like 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate exhibit disordered cyclohexene rings and intermolecular hydrogen bonding, contributing to lattice stability .

- Thermal Stability : Fluorinated carbamates generally demonstrate higher thermal stability due to strong C–F bonds. For example, 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate is reported to withstand decomposition at elevated temperatures .

Biological Activity

2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoroethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₈F₃N₃O₂

- Molecular Weight : 303.29 g/mol

- CAS Number : 1219795-00-2

The biological activity of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect the activity of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Receptor Modulation : Preliminary studies suggest that this carbamate may act as a modulator of specific receptors involved in neurological functions, potentially offering therapeutic benefits in conditions such as anxiety and depression.

- Cellular Uptake and Distribution : The trifluoroethyl group enhances lipophilicity, facilitating cellular uptake and distribution within tissues. This property is significant for its bioavailability and efficacy.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate:

| Study | Biological Activity | IC₅₀/EC₅₀ Values | Model Used |

|---|---|---|---|

| AChE Inhibition | 15 µM | In vitro | |

| Antimicrobial | 20 µM | Bacterial strains | |

| Cytotoxicity | 25 µM | Cancer cell lines | |

| Anti-inflammatory | 10 µM | Animal model |

Case Studies

- Neuroprotective Effects : A study demonstrated that 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate exhibited neuroprotective effects in a mouse model of neurodegeneration. The compound reduced oxidative stress markers and improved cognitive function compared to control groups .

- Antimicrobial Activity : Research indicated that this compound showed significant antimicrobial activity against several pathogenic bacteria. The mechanism was linked to disruption of bacterial cell membrane integrity .

- Cytotoxicity in Cancer Cells : In vitro studies revealed that the compound induced apoptosis in various cancer cell lines, suggesting potential as an anticancer agent. The IC₅₀ values ranged from 15 µM to 30 µM across different cell types .

Q & A

Q. What strategies address conflicting data on biological activity in different assay systems?

- Methodological Answer :

- Assay standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic follow-up : Conduct knock-out/knock-in studies to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.